

Chemical Profile of Humulene Epoxide II

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Compound Focus: (1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

CAS No.: 19888-34-7

Cat. No.: S1556315

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To begin your analysis, it is crucial to have a clear understanding of the target compound. Below are the key identifiers and properties for Humulene Epoxide II (also known as Humulene oxide II).

Property	Description
IUPAC Name	(3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1]
Chemical Formula	C ₁₅ H ₂₄ O [2] [1]
Molecular Weight	220.3505 g/mol [2] [1]
CAS Registry Number	19888-34-7 [1] [3]
Common Sources	Hops, cannabis, ginger, rosemary, allspice, and other herbs and spices [1]

GC-MS Analysis Protocol

This protocol outlines a method using **Headspace Solid-Phase Microextraction (HS-SPME)**, a technique well-suited for volatile terpenes, adapted from an analysis of terpenes in hops and cannabis [4].

Sample Preparation

- **Solid Samples (e.g., plant material):** Weigh approximately **0.2 grams** of a dried and homogenized sample into a **10 mL headspace vial** [4].
- **Liquid Samples:** A suitable aliquot can be placed in the vial, potentially with the addition of salt to modify ionic strength.

Headspace-SPME Conditions

These parameters are based on an optimized method for terpene analysis [4]:

- **SPME Fiber: DVB/CAR/PDMS** (Divinylbenzene/Carboxen/Polydimethylsiloxane). This triple-phase fiber is effective for extracting a broad range of volatile compounds [4].
- **Equilibration:** Incubate the sample vial at **40 °C for 30 minutes** to allow the volatile compounds to partition into the headspace [4].
- **Extraction:** Expose the SPME fiber to the vial's headspace for **20 minutes** at 40 °C [4].
- **Desorption:** After extraction, immediately transfer the fiber to the GC injector port for thermal desorption. A typical temperature range is **220-250 °C** for 1-5 minutes in splitless mode.

GC-MS Instrumental Parameters

The following conditions provide a starting point for method development. Key parameters are summarized in the table below.

Parameter	Setting
GC Column	Mid-polarity stationary phase (e.g., 5% Phenyl Polydimethylsiloxane) [4] [2].
Dimensions	30 m length x 0.25 mm diameter x 0.25 µm film thickness [4] [2].
Carrier Gas	Helium, constant linear velocity (~1 mL/min) [2].

| **Oven Program** | **Initial Temp.:** 40-60°C (hold 1-5 min) **Ramp 1:** 3-5°C/min to 200-220°C **Ramp 2 (optional):** 2-10°C/min to a final temp of 250-280°C [2]. | | **MS Ionization** | **Electron Ionization (EI)** at 70 eV [5] [6]. | | **Mass Analyzer** | Quadrupole [5] [6]. | | **Data Acquisition** | **Full Scan** mode (e.g., m/z 40-400) for qualitative analysis and library searching. **Selected Ion Monitoring (SIM)** for enhanced quantitative sensitivity [6]. |

Identification & Reference Data

Confident identification requires matching both the compound's **retention index (RI)** and its **mass spectrum**.

Retention Index Reference Table

Humulene Epoxide II elutes with a consistent retention index on standard non-polar columns. The following values were compiled from the NIST database [2].

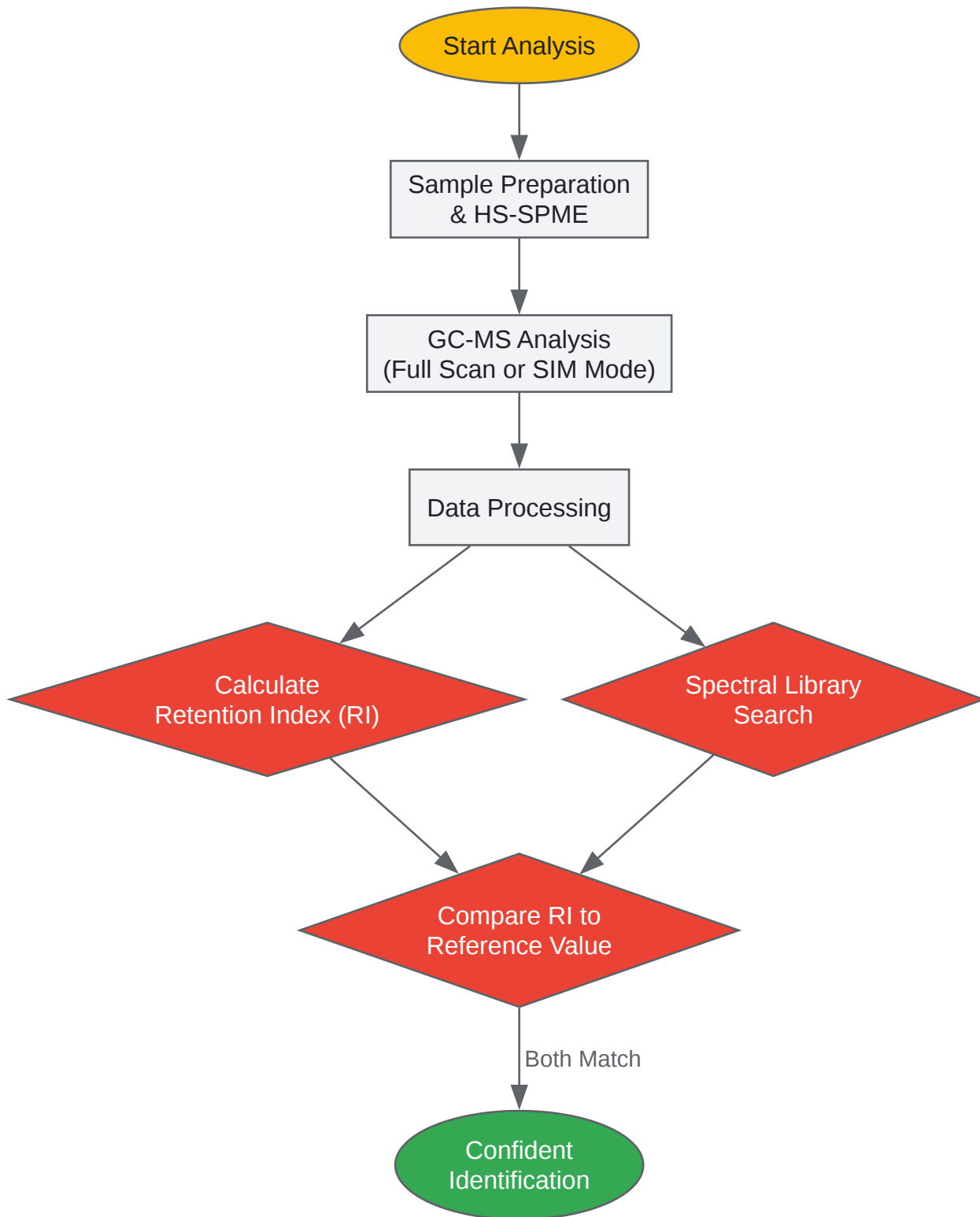
Active Phase	Column Length (m)	Temperature Program	Retention Index (I)
5% Phenyl Polydimethyl siloxane	30	Not Specified	1607 [2]
HP-5 MS	25	40°C (10 min) → 3°C/min → 200°C → 2°C/min → 220°C	1609 [2]
HP-5	25	60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min)	1601 [2]
HP-5	25	60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min)	1609 [2]
DB-5	50	60°C (1 min) → 5°C/min → 160°C → 10°C/min → 250°C	1608 [2]

Mass Spectral Data

- Under standard 70 eV EI, the mass spectrum of Humulene Epoxide II should be searched against commercial libraries (e.g., **NIST** or **Wiley**) [4] [5].
- The molecular ion peak ($M^{+\bullet}$) for $C_{15}H_{24}O$ should be observed at **m/z 220** [6].
- For quantitative or confirmatory analysis, key fragment ions should be selected. In the **SIM** mode, monitor the molecular ion and 2-3 other abundant, characteristic fragments [6].

Data Analysis Workflow

The following diagram illustrates the logical flow for data acquisition and analysis, from sample to final identification.



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Diagram 1: GC-MS Data Analysis Workflow for Humulene Epoxide II Identification.

Key Considerations for Researchers

- **Sensitivity vs. Specificity:** Use **Full Scan** (m/z 40-400) for untargeted analysis and library matching. Switch to **Selected Ion Monitoring (SIM)** for targeted quantification to significantly lower detection limits by reducing chemical noise [6].
- **Quantification Strategy:** Use the **Total Ion Chromatogram (TIC)** or **Extracted Ion Chromatograms (EICs)** for initial quantitation. For highest sensitivity, use **SIM** with the molecular ion (m/z 220) and 2-3 characteristic fragments as qualifier ions [6].
- **Method Adaptation:** The retention indices provided are highly consistent across laboratories [2]. However, you should verify the RI on your specific system by analyzing a homologous series of n-alkanes and comparing the calculated value for Humulene Epoxide II to the reference database [4].

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